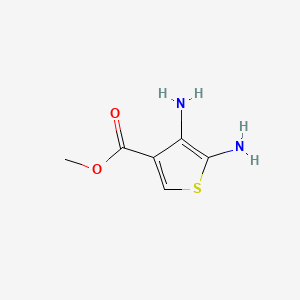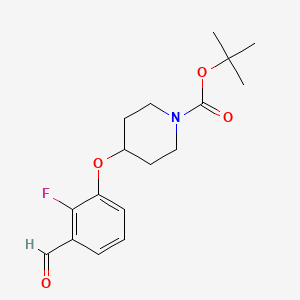
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of pyridinylpyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a naphthyridine ring. These structural features make it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-beta receptor type-1, which plays a crucial role in various cellular processes . By binding to this receptor, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine include:
N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: This compound shares structural similarities and has been studied for its potential therapeutic applications.
Ergotamine: Although structurally different, it has similar biological activities and is used in the treatment of migraines.
Antrafenine: Another compound with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its ability to target particular molecular pathways, making it a valuable molecule for various scientific research applications.
Eigenschaften
Molekularformel |
C18H14N6 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N6/c1-12-4-2-6-14(22-12)16-10-15(23-17-7-9-19-11-21-17)13-5-3-8-20-18(13)24-16/h2-11H,1H3,(H,19,20,21,23,24) |
InChI-Schlüssel |
MKWWUOFKXISFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)


![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)


